![molecular formula C20H22N4O2 B2893931 8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775455-15-6](/img/structure/B2893931.png)
8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, also known as TATD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the spirocyclic tetraazamacrocyclic family and has been synthesized using different methods.5]decan-3-one.
Aplicaciones Científicas De Investigación
Binding Affinity and Agonist Potential
One significant area of research involves the study of compounds related to 8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one for their high-affinity ligand properties, particularly towards human ORL1 (orphanin FQ/nociceptin) receptors. These compounds, including variations like 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown potent ORL1 receptor agonist capabilities with moderate to good selectivity against other opioid receptors, presenting them as potential candidates for therapeutic applications targeting the ORL1 system (Röver et al., 2000).
Structural Analysis and Polymorphism
Research into the structural aspects and polymorphic nature of related compounds, such as spiperone, highlights the importance of understanding the conformational variations and their implications on pharmacological activity. A study on spiperone identified a second polymorph with notable differences in side chain conformation and hydrogen bonding, emphasizing the critical role of structural analysis in drug development (Azibi et al., 1983).
Potential as Anticancer and EGFR Inhibitors
Compounds derived from the tetraazaspiro[4.5]decane scaffold, especially those featuring the thiazolidinone ring system, have been explored for their antiproliferative activities against cancer cell lines, such as MCF-7, and their potential as epidermal growth factor receptor (EGFR) inhibitors. This research direction underscores the versatility of the tetraazaspiro[4.5]decane core in developing novel anticancer agents (Fleita et al., 2013).
Synthesis and Chemical Behavior
The synthesis of derivatives based on the 1,4-dioxaspiro[4.5]decan-8-one and 4-hydroxycyclohexanone frameworks demonstrates the chemical versatility and potential of spirocyclic compounds for further functionalization. Studies in this area provide insights into the synthesis routes and chemical behavior of these compounds under various conditions, offering valuable knowledge for designing novel derivatives with specific properties (Samsonov & Volodarsky, 2000).
Mecanismo De Acción
Target of Action
The primary target of 8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway, which involves other proteins such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can have downstream effects on various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The inhibition of RIPK1 by this compound can prevent and reverse the process of necroptosis . This can lead to reduced inflammation and cell death, potentially alleviating symptoms of diseases associated with necroptosis .
Propiedades
IUPAC Name |
8-(2-methylbenzoyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-7-5-6-10-17(15)18(25)23-13-11-20(12-14-23)21-19(26)24(22-20)16-8-3-2-4-9-16/h2-10,22H,11-14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXBCSXNNKKXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)
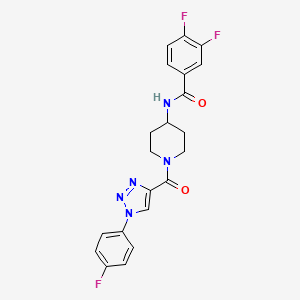
![3-Cyclopropylidene-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2893853.png)
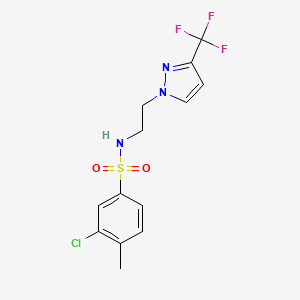
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)

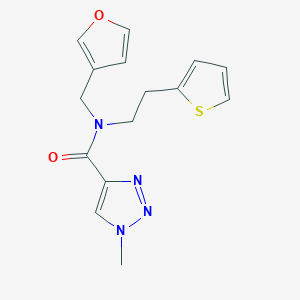
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/no-structure.png)
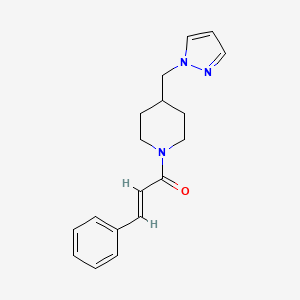
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2893864.png)
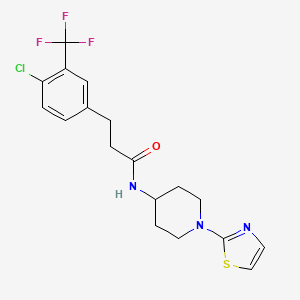
![3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893870.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)
